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Introduction
The Hajos-Parrish ketone, formally known as (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-

1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. First reported in the 1970s,

this bicyclic enone has become an indispensable tool for the enantioselective synthesis of a

vast array of complex natural products, particularly steroids and terpenoids.[1] Its rigid,

functionalized structure provides a versatile scaffold for the stereocontrolled introduction of

further chemical complexity. This technical guide provides an in-depth overview of the physical

and chemical properties of the Hajos-Parrish ketone, detailed experimental protocols for its

synthesis and characterization, and an exploration of its reactivity and applications.

Physical and Chemical Properties
The Hajos-Parrish ketone is a white to yellow crystalline solid at room temperature.[2] It is a

chiral molecule, with the (S)-enantiomer being the more commonly synthesized and utilized

form. A summary of its key physical and chemical properties is presented in the tables below.
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Property Value Source(s)

Chemical Name

(S)-(+)-7a-methyl-2,3,7,7a-

tetrahydro-1H-indene-1,5(6H)-

dione

Common Names
(S)-(+)-Hajos-Parrish ketone,

Hajos-Wiechert ketone
[3]

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

Appearance White to yellow crystalline solid [2]

Melting Point 57-64 °C

Boiling Point
Not available (purified by

vacuum distillation)

Solubility

Soluble in many organic

solvents such as

dimethylformamide (DMF),

chloroform, ethyl acetate, and

ether.

[1]

Chirality and Optical Properties
Property Value Conditions Source(s)

Specific Rotation +324° to +329°
c=1.0 in toluene at 25

°C
[1]

+352°
c=1 in ethanol at 20

°C, λ=589 nm

Spectral Data
The structural elucidation and characterization of the Hajos-Parrish ketone are routinely

performed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of the Hajos-Parrish ketone is characterized by a singlet for the angular

methyl group and a broad singlet for the vinylic proton.

Chemical Shift (δ) Multiplicity Integration Assignment

1.31 ppm s 3H 7a-CH₃

5.97 ppm br s 1H Vinylic-H

Note: The remaining protons of the bicyclic system appear as complex multiplets in the

aliphatic region.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of ten carbon atoms, including two carbonyl

carbons, two olefinic carbons, and a quaternary carbon at the ring junction.

Chemical Shift (δ) Assignment

20.8 ppm CH₃

29.5 ppm CH₂

31.6 ppm CH₂

37.9 ppm CH₂

49.3 ppm Quaternary C

126.7 ppm Vinylic CH

164.5 ppm Vinylic C

197.6 ppm C=O

216.0 ppm C=O

Infrared (IR) Spectroscopy
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The IR spectrum of the Hajos-Parrish ketone is dominated by strong absorption bands

corresponding to the two carbonyl groups.

Wavenumber (cm⁻¹) Intensity Assignment

1746 cm⁻¹ Strong
C=O stretch (saturated five-

membered ring ketone)

1665 cm⁻¹ Strong
C=O stretch (α,β-unsaturated

six-membered ring ketone)

Mass Spectrometry
The mass spectrum of the Hajos-Parrish ketone shows a molecular ion peak corresponding to

its molecular weight. The fragmentation pattern is consistent with the structure of a bicyclic

diketone. The primary fragmentation pathways involve the loss of small neutral molecules such

as CO and ethylene, as well as cleavage of the rings.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): m/z = 164

[M - CO]⁺: m/z = 136

[M - C₂H₄]⁺: m/z = 136

Further fragmentation leading to smaller ions.

Experimental Protocols
The most common and efficient method for the synthesis of the Hajos-Parrish ketone is the

intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed

by the chiral amino acid (S)-proline. This reaction is a cornerstone of organocatalysis and is

often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]

Synthesis of (S)-(+)-Hajos-Parrish Ketone
This protocol is adapted from the procedure published in Organic Syntheses.[1]
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Materials:

2-Methyl-1,3-cyclopentanedione

Methyl vinyl ketone

(S)-(-)-Proline

N,N-Dimethylformamide (DMF)

Sulfuric acid

Dichloromethane

Ethyl acetate

Hexanes

Ether

Procedure:

Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

A mixture of 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial

acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol) is stirred at room temperature for 24

hours.

The reaction mixture is extracted with dichloromethane.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to yield the crude triketone, which can be used in the

next step without further purification.

Part B: Proline-Catalyzed Intramolecular Aldol Condensation

A solution of (S)-(-)-proline (0.075 mol) in N,N-dimethylformamide (125 mL) is prepared in a

flask under a nitrogen atmosphere and shielded from light.
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The crude 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (0.25 mol) is added to the proline

solution.

The reaction mixture is stirred at room temperature for 20 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Part C: Dehydration and Purification

A solution of concentrated sulfuric acid in N,N-dimethylformamide is added to the reaction

mixture.

The mixture is heated to 95°C for 3 hours.

The solvent is removed under reduced pressure.

The residue is dissolved in dichloromethane and washed with water and brine.

The organic layer is dried and concentrated.

The crude product is purified by column chromatography on silica gel using a mixture of ethyl

acetate and hexanes as the eluent.

The purified product is further recrystallized from a mixture of ether and hexanes to yield the

(S)-(+)-Hajos-Parrish ketone as a crystalline solid.[1]

Reactivity and Applications in Synthesis
The chemical reactivity of the Hajos-Parrish ketone is largely dictated by the presence of the

two ketone functionalities and the carbon-carbon double bond. The α,β-unsaturated ketone is

susceptible to conjugate addition reactions, while both carbonyl groups can undergo

nucleophilic attack. The enone system can also participate in various cycloaddition reactions.

The primary application of the Hajos-Parrish ketone is as a chiral starting material for the total

synthesis of complex molecules. Its well-defined stereochemistry and dense functionality allow

for the efficient construction of intricate molecular architectures. It has been instrumental in the

synthesis of numerous steroids, terpenoids, and other biologically active natural products.[4][5]

The development of synthetic routes to "iso-Hajos-Parrish ketones" has further expanded the

utility of this structural motif in organic synthesis.[4]
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Visualizations
Synthesis Workflow

Synthesis of Hajos-Parrish Ketone
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Michael Addition

2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione
(Triketone)

Intramolecular Aldol Condensation
((S)-Proline, DMF)

Bicyclic Ketol Intermediate

Dehydration
(H₂SO₄, Heat)

(S)-(+)-Hajos-Parrish Ketone
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Caption: Workflow for the synthesis of the Hajos-Parrish ketone.
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Reaction Mechanism Overview
Hajos-Parrish Reaction Mechanism
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Caption: Key steps in the proline-catalyzed formation of the Hajos-Parrish ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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